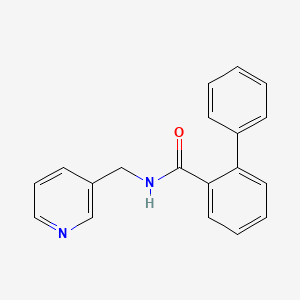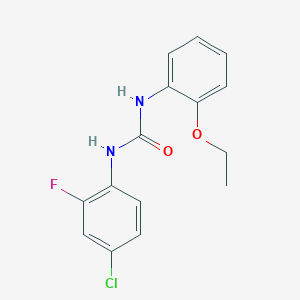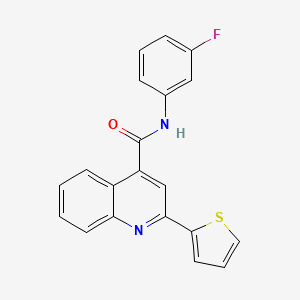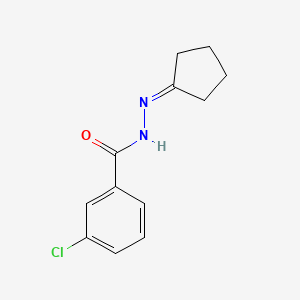
N-(3-pyridinylmethyl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-2-biphenylcarboxamide is a compound studied for its unique chemical structure and properties. Research on related compounds focuses on their synthesis, molecular structure, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
Synthesis of N-(3-pyridinylmethyl)-2-biphenylcarboxamide and related compounds involves complex chemical reactions. For instance, the synthesis of pyridine-2,6-dicarboxamide derivatives through reactions involving aminophenyl with pyridine-2,6-dicarbonyl dichloride has been characterized by elemental analysis, FT-IR, NMR spectroscopies, and thermal analysis (Özdemir et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds is analyzed through techniques such as single-crystal X-ray diffraction. Studies on N,N‘-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide have utilized molecular orbital and crystal packing calculations to determine important intermolecular interactions (Malone et al., 1997).
Chemical Reactions and Properties
Research has explored the chemical reactions and properties of carboxamide-pyridine N-oxide derivatives, focusing on their potential for crystal engineering and pharmaceutical applications. The novel carboxamide-pyridine N-oxide synthon, for example, has been shown to assemble in a triple helix architecture (Reddy et al., 2006).
Physical Properties Analysis
Physical properties, such as solubility, thermal stability, and mechanical properties, are crucial for understanding the applications of these compounds. For instance, polyimides containing pyridine and biphenyl units have been synthesized and their thermal, mechanical, and optical properties thoroughly studied (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties of N-(3-pyridinylmethyl)-2-biphenylcarboxamide derivatives include their interactions with biological molecules, as evidenced by studies on their DNA-binding capabilities. For example, La(III) and Ce(III) complexes containing N-phenyl-2-pyridinecarboxamide have been shown to bind to DNA, providing insights into their intercalative interaction modes (He et al., 2007).
将来の方向性
特性
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-15-7-6-12-20-13-15)18-11-5-4-10-17(18)16-8-2-1-3-9-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLYGYPLWBFUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]propanamide](/img/structure/B5791339.png)
![7-isobutyl-8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5791350.png)

![N-{2-[(4-methylphenyl)amino]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}acetamide](/img/structure/B5791358.png)

![7-[(3-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5791369.png)



![1-cyclohexyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5791384.png)
![2-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]pyridine](/img/structure/B5791391.png)


![5-phenyl-2,3-furandione 3-[(2,4-dimethylphenyl)hydrazone]](/img/structure/B5791417.png)